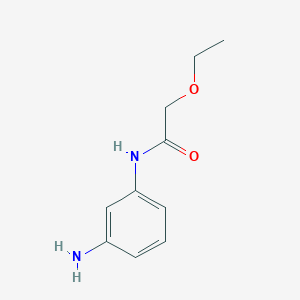

N-(3-Aminophenyl)-2-ethoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBQQZYQXGXZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-Aminophenyl)-2-ethoxyacetamide

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is an organic compound of interest to researchers and scientists in the field of drug development and chemical synthesis. Its structure, featuring an aromatic amine, an amide linkage, and an ethoxy group, suggests potential applications as a versatile chemical intermediate. This guide summarizes the known properties of its core structure, N-(3-Aminophenyl)acetamide, and provides a theoretical framework for the synthesis and reactivity of the target compound.

Core Compound Profile: N-(3-Aminophenyl)acetamide

N-(3-Aminophenyl)acetamide, also known as 3'-Aminoacetanilide, serves as the fundamental building block for the target compound. A summary of its key properties is presented below.

Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | N-(3-Aminophenyl)acetamide[1] |

| Synonyms | 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline |

| CAS Number | 102-28-3[1][2][3] |

| Molecular Formula | C₈H₁₀N₂O[1][2][3] |

| Molecular Weight | 150.18 g/mol [1][2][3] |

| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)N[2] |

| InChI Key | PEMGGJDINLGTON-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Gray to light brown crystalline solid[2][3] |

| Melting Point | 86-88 °C[1][2] |

| Boiling Point | 388.9 °C at 760 mmHg (Predicted)[2] |

| Solubility | Soluble in water (1-5 g/100 mL at 24 °C)[2][3] |

| Density | 1.203 g/cm³[2] |

| Vapor Pressure | 2.96E-06 mmHg at 25°C[2] |

| Flash Point | 189 °C[2] |

| pKa | 14.82 ± 0.70 (Predicted)[2] |

Predicted Properties of this compound

The introduction of a 2-ethoxy group to the acetamide side chain of N-(3-Aminophenyl)acetamide would result in this compound. This modification is expected to influence the physicochemical properties as follows:

-

Molecular Weight: The molecular weight will increase to 194.23 g/mol .

-

Polarity and Solubility: The addition of the ethoxy group may slightly increase the polarity and could affect its solubility in various solvents.

-

Melting and Boiling Points: The larger molecular size and potential for altered intermolecular interactions would likely result in different melting and boiling points compared to the parent compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the searched literature, a general and robust method can be proposed based on the N-acylation of aromatic amines.

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of 3-aminoaniline (m-phenylenediamine) with 2-ethoxyacetyl chloride.

Materials:

-

3-Aminoaniline (m-phenylenediamine)

-

2-Ethoxyacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-ethoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

General Reactivity of Functional Groups

Caption: General reactivity of aromatic amine and amide functional groups.

Conclusion

While specific experimental data on this compound remains elusive, a robust understanding of its basic properties and synthetic pathways can be extrapolated from its parent compound, N-(3-Aminophenyl)acetamide, and general principles of organic chemistry. The provided data and proposed experimental protocol offer a solid foundation for researchers and drug development professionals to further investigate this compound and its potential applications. Further experimental validation is necessary to confirm the predicted properties and optimize the synthetic route.

References

N-(3-Aminophenyl)-2-ethoxyacetamide chemical structure and synthesis

An In-depth Technical Guide to N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide provides a scientifically inferred overview of its structure, properties, and a plausible synthesis route based on established chemical principles and data from closely related analogs.

Chemical Structure and Properties

This compound is an aromatic amide. Its structure consists of a benzene ring substituted with an amino group and an acetamido group, where the acetyl moiety is further substituted with an ethoxy group.

Chemical Structure:

Inferred Physicochemical Properties:

The following table summarizes the predicted properties of this compound, drawing comparisons with the known properties of its close analog, N-(3-Aminophenyl)acetamide.

| Property | This compound (Predicted) | N-(3-Aminophenyl)acetamide (Known)[1][2] |

| Molecular Formula | C10H14N2O2 | C8H10N2O |

| Molecular Weight | 194.23 g/mol | 150.18 g/mol [2] |

| Appearance | Likely a solid, possibly crystalline, ranging from off-white to light brown. | Gray solid[1][2] |

| Melting Point | Predicted to be in a similar range to its analogs, likely between 70-100 °C. | 86-88 °C[1] |

| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | Soluble in water (1-5 g/100 mL at 24 °C)[1] |

| Hydrogen Bond Donors | 2 | 2[1] |

| Hydrogen Bond Acceptors | 3 | 2[1] |

| Rotatable Bond Count | 4 | 1[1] |

Plausible Synthesis Route

A likely and efficient method for the synthesis of this compound is the acylation of m-phenylenediamine with a suitable 2-ethoxyacetylating agent. A common and effective reagent for this purpose is 2-ethoxyacetyl chloride. The reaction involves the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. The use of a mild base is recommended to neutralize the HCl byproduct.

Overall Reaction:

m-Phenylenediamine + 2-Ethoxyacetyl chloride → this compound + HCl

A logical workflow for the synthesis is depicted in the diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

m-Phenylenediamine

-

2-Ethoxyacetyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.

-

Acylation: Slowly add a solution of 2-ethoxyacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench it by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

-

Characterization Data (Predicted)

The following table outlines the expected characterization data for the target compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), a singlet for the methylene group adjacent to the ether oxygen (around 4.0 ppm), aromatic protons (in the 6.5-7.5 ppm range), a broad singlet for the primary amine protons, and a singlet for the amide proton (downfield, >8.0 ppm). |

| ¹³C NMR | Peaks for the ethoxy carbons, the methylene carbon, the carbonyl carbon (around 170 ppm), and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the ether (around 1100-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]+ corresponding to the molecular weight of 194.23. |

Applications and Future Research

Derivatives of aminoacetanilides are valuable intermediates in the synthesis of various heterocyclic compounds and are utilized in the pharmaceutical and dye industries[3]. The introduction of an ethoxyacetamide group could modulate the physicochemical properties, such as solubility and lipophilicity, which may be of interest in drug discovery for developing novel therapeutic agents. Further research would be required to explore the biological activities and potential applications of this compound.

References

An In-depth Technical Guide to N-(3-Aminophenyl)-2-ethoxyacetamide

Abstract: This technical guide provides a detailed overview of N-(3-Aminophenyl)-2-ethoxyacetamide, a derivative of N-(3-aminophenyl)acetamide. Due to its limited commercial availability and dedicated research, this document focuses on its nomenclature, predicted properties, and a plausible synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a chemical compound that is structurally related to the more common N-(3-aminophenyl)acetamide. The introduction of a 2-ethoxy group to the acetamide moiety is expected to modify its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which could be of interest in medicinal chemistry and material science. This guide will clarify the distinction between these two compounds and provide a theoretical and practical framework for the synthesis and characterization of this compound.

Nomenclature and CAS Number

For clarity, it is essential to distinguish it from the well-documented parent compound:

-

N-(3-Aminophenyl)acetamide:

A closely related compound that could serve as a potential precursor is:

Physicochemical Properties

Due to the lack of experimental data for this compound, the following table presents the known properties of the parent compound, N-(3-aminophenyl)acetamide, to provide a comparative baseline.

| Property | Value for N-(3-aminophenyl)acetamide | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][2][3][6] |

| Appearance | Gray to light brown crystalline solid | [1][2][6] |

| Melting Point | 86-88 °C | [1][6] |

| Boiling Point | 388.9 °C at 760 mmHg | [1] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [1] |

| LogP | 1.88 | [1] |

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 3-nitroaniline. This pathway is outlined below.

References

- 1. N-(3-Aminophenyl)acetamide|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 5. N-(3-aminophenyl)acetamide - Wikidata [wikidata.org]

- 6. nbinno.com [nbinno.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 82099-55-6|N-(3-Aminophenyl)-2-hydroxyacetamide|BLD Pharm [bldpharm.com]

- 9. EnamineStore [enaminestore.com]

- 10. Trametinib Impurity 37 - Protheragen [protheragen.ai]

- 11. 82099-55-6(N-(3-aminophenyl)-2-hydroxyacetamide) | Kuujia.com [fr.kuujia.com]

In-depth Technical Guide: The Mechanism of Action of N-(3-Aminophenyl)-2-ethoxyacetamide

While the broader class of acetamide derivatives has been investigated for various therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities, this specific molecule, N-(3-Aminophenyl)-2-ethoxyacetamide, remains uncharacterized in the scientific domain. Searches of prominent scientific databases and chemical registries do not yield specific bioactivity data, experimental protocols, or associated signaling pathways that would be necessary to construct the requested in-depth technical guide.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of existing data presents both a challenge and an opportunity. It signifies a novel area for investigation. Future research to determine the mechanism of action would require a systematic approach, likely involving:

-

In vitro screening: To identify potential biological targets, such as enzymes or receptors.

-

Cell-based assays: To observe the compound's effect on cellular processes like proliferation, apoptosis, or inflammation.

-

Target deconvolution studies: To pinpoint the specific molecular interactions responsible for any observed biological effects.

-

In vivo studies: To evaluate the compound's efficacy and safety in animal models.

Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be provided. The scientific community awaits initial studies to shed light on the potential therapeutic applications of this compound.

N-(3-Aminophenyl)-2-ethoxyacetamide solubility and stability data

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a comprehensive overview of the available technical data for N-(3-Aminophenyl)-2-ethoxyacetamide. Extensive literature searches did not yield specific experimental data for the solubility and stability of this exact compound. Therefore, this guide presents data for the closely related analogue, N-(3-Aminophenyl)acetamide , to provide a contextual baseline. It is crucial to note that the addition of a 2-ethoxy group can significantly alter the physicochemical properties, and the data for N-(3-Aminophenyl)acetamide should not be considered a direct substitute. This guide also provides generalized experimental protocols for determining these properties, which are applicable to this compound.

Introduction

Physicochemical Properties of N-(3-Aminophenyl)acetamide

The following tables summarize the available data for N-(3-Aminophenyl)acetamide, a structural analogue lacking the 2-ethoxy group.

Table 1: Solubility Data for N-(3-Aminophenyl)acetamide

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 1-5 g/100 mL |

| Ethanol | Not Specified | Moderately Soluble |

| Methanol | Not Specified | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Moderately Soluble |

Note: The ethoxy group in this compound is expected to increase its lipophilicity, which may decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents compared to N-(3-Aminophenyl)acetamide.

Table 2: Stability and Physicochemical Data for N-(3-Aminophenyl)acetamide

| Parameter | Value |

| Appearance | Gray to light brown crystalline powder |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container. Keep in dark place, inert atmosphere, room temperature. |

| Reactivity Profile | Aromatic amines are basic and neutralize acids in exothermic reactions. They can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. |

| Melting Point | 86-88 °C |

| Boiling Point | Decomposes |

| Flash Point | 189 °C |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a solid organic compound such as this compound.

Protocol for Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard procedure for determining the solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be visually apparent.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Protocol for Stability Testing (ICH Guideline Q1A(R2))

This protocol provides a framework for stress testing and formal stability studies as recommended by the International Council for Harmonisation (ICH).[1][2]

Stress Testing (Forced Degradation):

-

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods.

-

Conditions:

-

Acid/Base Hydrolysis: Treat the compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat the solid compound at elevated temperatures (e.g., 60°C, 80°C) and in solution.

-

Photostability: Expose the solid compound and its solution to light sources as specified in ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Formal Stability Study:

-

Objective: To establish a re-test period for the drug substance.

-

Procedure:

-

Store samples of at least three primary batches of the drug substance in containers that simulate the proposed packaging.

-

Place the samples in stability chambers under the following long-term and accelerated storage conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

The testing should include assays for purity, impurities, and any other critical quality attributes.

-

-

Evaluation: Evaluate the data for any significant changes over time to establish the re-test period.

Plausible Synthetic Pathway and Experimental Workflow

Since no specific biological signaling pathways involving this compound have been documented, a diagram illustrating a plausible synthetic route is provided below. This is based on general principles of organic synthesis for similar amide compounds.

Caption: Plausible two-step synthesis of this compound.

The experimental workflow for this synthesis would involve the acylation of 3-nitroaniline with 2-ethoxyacetyl chloride, followed by the reduction of the nitro group to an amine to yield the final product. Each step would require appropriate solvent and reaction conditions, followed by purification and characterization (e.g., NMR, IR, and mass spectrometry) of the intermediate and final product.

References

Spectroscopic Analysis of N-(3-Aminophenyl)acetamide: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the aromatic compound N-(3-aminophenyl)acetamide. While the specific request was for N-(3-Aminophenyl)-2-ethoxyacetamide, a thorough search of scientific databases did not yield experimental spectroscopic data for this exact compound. However, extensive data is available for the closely related molecule, N-(3-aminophenyl)acetamide (CAS No: 102-28-3), which lacks the 2-ethoxy substituent on the acetamide group. This document will focus on the available data for N-(3-aminophenyl)acetamide, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are standard for the structural elucidation of organic compounds and are applicable to a wide range of similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for N-(3-aminophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in the searched sources |

Table 2: ¹³C NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched sources |

Note: Specific experimental ¹H and ¹³C NMR data for N-(3-aminophenyl)acetamide were not available in the public databases searched. The expected chemical shifts can be predicted based on standard correlation tables and spectral data of similar compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for N-(3-aminophenyl)acetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretch (amine and amide) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 1660 - 1640 | Strong | C=O stretch (amide I) |

| 1620 - 1580 | Medium | N-H bend (amine) / C=C stretch (aromatic) |

| 1560 - 1540 | Medium | N-H bend (amide II) |

| 890 - 860 | Strong | C-H bend (aromatic, 1,3-disubstitution) |

| 790 - 750 | Strong | C-H bend (aromatic, 1,3-disubstitution) |

Source: Predicted values based on characteristic group frequencies. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-aminophenyl)acetamide [1]

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 108 | ~80 | [M - CH₂CO]⁺ |

| 80 | ~30 | [C₆H₆N]⁺ |

| 53 | ~20 | [C₄H₃]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of N-(3-aminophenyl)acetamide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3]

-

Instrumentation: The analysis is performed using an FTIR spectrometer.[4]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[3]

-

Data Processing: The final spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is volatilized in the ion source.[5]

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

References

- 1. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Fourier transform infrared spectroscopy [bio-protocol.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

N-(3-Aminophenyl)-2-ethoxyacetamide: A Versatile Intermediate in Synthetic Chemistry

A Technical Overview for Researchers and Drug Development Professionals

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing a reactive primary amine and an acetamide moiety with an ether linkage, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including novel therapeutic agents and functional dyes. While direct literature on this compound is limited, its structural similarity to the well-documented N-(3-aminophenyl)acetamide (3-aminoacetanilide) allows for a comprehensive understanding of its probable synthetic routes, chemical properties, and potential applications.

Physicochemical and Spectroscopic Data

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| Appearance | Off-white to light brown solid | Analogy to similar aromatic amines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of similar compounds |

| ¹H NMR | See predicted spectrum details below | Prediction based on chemical structure |

| ¹³C NMR | See predicted spectrum details below | Prediction based on chemical structure |

| IR Spectroscopy | See predicted peak details below | Prediction based on functional groups |

| Mass Spectrometry | [M+H]⁺ ≈ 195.11 m/z | Predicted based on molecular formula |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (in the 6.5-7.5 ppm region), the amine protons (a broad singlet), and the amide proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum would likely display signals for the ethoxy carbons, the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the acetamide group.

-

IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the N-H stretching of the amide (around 3250-3350 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether (around 1050-1150 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the acylation of 1,3-phenylenediamine (m-phenylenediamine) with 2-ethoxyacetyl chloride or 2-ethoxyacetic acid. This method is analogous to the well-established synthesis of N-(3-aminophenyl)acetamide.[1]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 1,3-phenylenediamine with an acylating agent derived from 2-ethoxyacetic acid. To achieve mono-acylation and avoid the formation of the di-acylated product, the reaction conditions, such as stoichiometry and temperature, would need to be carefully controlled.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard acylation procedures for aromatic amines:

-

Activation of Carboxylic Acid (if starting from 2-ethoxyacetic acid):

-

To a solution of 2-ethoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a milder activating agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq).

-

Alternatively, convert 2-ethoxyacetic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

-

Acylation Reaction:

-

In a separate reaction vessel, dissolve 1,3-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the activated 2-ethoxyacetic acid solution or 2-ethoxyacetyl chloride to the solution of 1,3-phenylenediamine with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents. The primary amino group can be readily functionalized to introduce pharmacophoric features or to link the molecule to other chemical entities.

Potential as a Scaffold for Kinase Inhibitors

The aminophenylacetamide core is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethoxyacetamide side chain can be modified to optimize binding affinity and selectivity for a specific kinase target.

Caption: Role as a scaffold for kinase inhibitors.

Intermediate for Bioactive Heterocycles

The amino group of this compound can be used as a nucleophile in cyclization reactions to form various heterocyclic systems, such as benzodiazepines, quinoxalines, or other nitrogen-containing ring systems that are prevalent in many biologically active molecules.

Use as a Dye Intermediate

Similar to N-(3-aminophenyl)acetamide, which is a known precursor for azo dyes, this compound could potentially be used in the synthesis of novel dyes.[1] The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The ethoxyacetamide group could modulate the dye's properties, such as its solubility, lightfastness, and affinity for different fibers.

Workflow for Azo Dye Synthesis

Caption: Workflow for potential azo dye synthesis.

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate. Its structural features suggest a high potential for application in the development of new pharmaceuticals, particularly as a scaffold for kinase inhibitors, and in the synthesis of novel dye molecules. The synthetic accessibility, predicted from well-established chemical transformations, makes it an attractive target for further investigation by researchers in both academic and industrial settings. The detailed experimental protocols and characterization data for this specific compound remain to be fully elucidated, presenting an opportunity for new research contributions in the field of synthetic organic chemistry.

References

Discovery and history of N-(3-Aminophenyl)-2-ethoxyacetamide

Disclaimer: Initial searches for "N-(3-Aminophenyl)-2-ethoxyacetamide" did not yield any specific information regarding its discovery, synthesis, or history. It is likely that this compound is not well-documented in publicly available scientific literature. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, N-(3-Aminophenyl)acetamide , also known as 3'-Aminoacetanilide.

Introduction

N-(3-Aminophenyl)acetamide, a derivative of acetanilide, is an important organic compound with the chemical formula C₈H₁₀N₂O. It serves as a crucial intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry. This technical guide provides a detailed account of its discovery, historical context, chemical properties, synthesis protocols, and known applications, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

N-(3-Aminophenyl)acetamide was first synthesized in the early 20th century during broader investigations into aromatic amides and their derivatives.[1] While a specific individual or date for its discovery is not widely credited, its synthesis and properties became part of the growing body of knowledge on organic chemistry during that period. Historically, its primary significance has been as a precursor in the manufacturing of azo dyes and other fine chemicals.[1] More recently, derivatives of aminoacetanilides have garnered interest in medicinal chemistry for their potential therapeutic applications.

Chemical and Physical Properties

N-(3-Aminophenyl)acetamide is a gray to light brown crystalline solid at room temperature.[2][3] It is soluble in water to a degree of 1-5 g/100 mL at 24°C.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 388.9 °C at 760 mmHg | [2] |

| Density | 1.203 g/cm³ | [2] |

| Flash Point | 189 °C | [2] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [2] |

| LogP | 1.88140 | [2] |

| pKa | 14.82 ± 0.70 (Predicted) | [2] |

Synthesis of N-(3-Aminophenyl)acetamide

The primary method for synthesizing N-(3-Aminophenyl)acetamide is through the acylation of m-phenylenediamine. This can be achieved using either acetic acid or acetic anhydride.

Experimental Protocol: Acylation using Acetic Acid

This protocol is based on a commonly described industrial synthesis method.[1][3]

Materials:

-

m-Phenylenediamine

-

30% Hydrochloric acid

-

Acetic acid

-

Refined salt

-

Water

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Dissolve m-phenylenediamine in water in the reaction vessel.

-

Add 30% hydrochloric acid and stir the mixture for 30 minutes.

-

Add acetic acid to the reaction mixture.

-

Control the reaction temperature at 40°C and continue stirring for 1 hour.

-

Add refined salt to salt out the product.

-

Filter the resulting precipitate.

-

Neutralize the filtered product to obtain N-(3-Aminophenyl)acetamide.

Experimental Protocol: Acylation using Acetic Anhydride

An alternative method involves the use of acetic anhydride as the acylating agent.[1][3]

Materials:

-

m-Phenylenediamine

-

Acetic anhydride

-

Appropriate solvent (e.g., dichloromethane)

-

Reaction vessel with stirring capability

-

Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

Dissolve m-phenylenediamine in a suitable solvent in the reaction vessel.

-

Slowly add acetic anhydride to the solution while stirring.

-

Control the reaction temperature as needed (the reaction is often exothermic).

-

After the reaction is complete (monitor by TLC or other appropriate method), the product can be isolated.

-

Purify the crude product by crystallization or column chromatography to yield pure N-(3-Aminophenyl)acetamide.

A generalized workflow for the synthesis of N-(3-Aminophenyl)acetamide is depicted in the following diagram.

Caption: General synthesis workflow for N-(3-Aminophenyl)acetamide.

Applications and Areas of Research

N-(3-Aminophenyl)acetamide is primarily used as an intermediate in the synthesis of dyes, particularly reactive and disperse dyes.[3][4] It is a starting material for compounds like Reactive Yellow K-RN.[4]

In the realm of pharmaceutical research, while N-(3-Aminophenyl)acetamide itself is not a prominent therapeutic agent, its structural motif is found in more complex molecules with biological activity. For instance, research has been conducted on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potential anti-cancer agents, showing activity against both sensitive and resistant cancer cell lines.[5] These studies highlight the utility of the aminophenyl acetamide scaffold in the design of novel therapeutic compounds. The logical relationship for the development of such derivatives is outlined below.

Caption: Logical workflow for the development of therapeutic derivatives.

Conclusion

N-(3-Aminophenyl)acetamide is a foundational chemical with a history rooted in the development of industrial dyes. While not a major pharmaceutical product in itself, its structure serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. The straightforward synthesis of N-(3-Aminophenyl)acetamide ensures its continued availability for both industrial and research purposes. Further exploration of its derivatives may lead to the discovery of novel bioactive compounds.

References

- 1. Page loading... [guidechem.com]

- 2. N-(3-Aminophenyl)acetamide|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(3-Aminophenyl)-2-ethoxyacetamide Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-2-ethoxyacetamide derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document synthesizes findings from various studies to offer a centralized resource for researchers in the field of drug discovery and development.

Introduction

This compound and its derivatives represent a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds share a common structural scaffold but can be extensively modified to optimize their pharmacological properties. Research has primarily focused on their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The versatility in their synthesis allows for the creation of a wide array of analogues, enabling detailed structure-activity relationship (SAR) studies to identify lead compounds for further development.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general approach often starts with the chloroacetylation of a substituted aniline, followed by a nucleophilic substitution reaction to introduce the ethoxy group or other desired functionalities.

One common synthetic route involves the reaction of a primary aromatic amine with chloroacetic acid in the presence of a base, followed by further modifications. For instance, N-aryl-2-chloroacetamides can be synthesized by reacting substituted anilines with 2-chloroacetylchloride in a suitable solvent like dichloromethane with a base such as triethylamine. The resulting chloroacetamide derivative serves as a versatile intermediate for introducing various nucleophiles.

Another approach is the Schotten-Baumann reaction, which can be used to synthesize N-phenyl-2-(phenyl-amino) acetamide derivatives. This three-step process involves the initial reaction of chloroacetic acid with a primary aromatic amine and sodium hydroxide, followed by reaction with thionyl chloride to form an acid chloride derivative, which is then reacted with another primary aromatic amine.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of acetamide derivatives against various cancer cell lines. For example, a series of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including resistant strains.[2][3] The lead compound from this series, 6b , was found to induce cell death through both apoptosis and autophagy.[2][3]

Phenylacetamide derivatives have also been investigated as apoptosis inducers. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis via the caspase pathway in breast cancer (MCF7), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines.[1] Specifically, compounds with 3-Cl and 4-Cl substitutions on the phenyl ring demonstrated significant activation of caspases 3 and 9 in MCF7 cells.[1]

Enzyme Inhibition

The acetamide scaffold is also a key feature in the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer.[4][5] The development of small molecule kinase inhibitors often involves targeting the ATP-binding site of the enzyme.[5][6]

Additionally, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound analogues.

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives [8]

| Compound | Substituent | Cell Line | IC50 (µM) |

| 3d | - | MDA-MB-468 | 0.6 ± 0.08 |

| 3d | - | PC-12 | 0.6 ± 0.08 |

| 3c | p-F | MCF-7 | 0.7 ± 0.08 |

| 3d | - | MCF-7 | 0.7 ± 0.4 |

| 3j | p-NO2 | MDA-MB-468 | 0.76 ± 0.09 |

| 3e | m-Cl | PC12 | 0.67 ± 0.12 |

| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 |

| Doxorubicin | - | PC12 | 2.6 ± 0.13 |

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [9]

| Compound | Substituent | Cell Line | IC50 (µM) |

| 2b | m-NO2 | PC3 | 52 |

| 2c | p-NO2 | PC3 | 80 |

| 2c | p-NO2 | MCF-7 | 100 |

| Imatinib | - | PC3 | 40 |

| Imatinib | - | MCF-7 | 98 |

Table 3: In Vitro Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

| Compound | Substituent | Cell Line | IC50 (µM) |

| 8a | o-Cl | Hela | 1.3 ± 0.14 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives and analogues.

General Synthesis of N-Aryl-2-chloroacetamides

This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamide intermediates.

-

Dissolve the desired substituted aniline (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1.5N hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are essential for determining the inhibitory activity of compounds against specific kinases.[6]

-

Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Reaction Initiation and Incubation: Initiate the kinase reaction, typically by adding ATP, and incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

-

Detection: Measure the kinase activity using a suitable detection method. Common methods include:

-

Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

-

Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the control. Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: General experimental workflow for the development of this compound derivatives.

Caption: Simplified intrinsic apoptosis pathway induced by acetamide derivatives.

Conclusion

This compound derivatives and their analogues constitute a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents and enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of their biological activity. Further research, including comprehensive in vivo studies and detailed investigation of their mechanisms of action, is warranted to fully elucidate their therapeutic potential and advance lead compounds toward clinical development. This guide serves as a foundational resource for researchers embarking on or continuing work in this exciting area of medicinal chemistry.

References

- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elib.bsu.by [elib.bsu.by]

- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. mdpi.com [mdpi.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide, a valuable intermediate for the development of pharmaceuticals and dyes. The synthesis involves a two-step process commencing with the preparation of 2-ethoxyacetyl chloride from 2-ethoxyacetic acid, followed by the selective mono-acylation of m-phenylenediamine. This protocol includes detailed experimental procedures, characterization data for analogous compounds, and safety precautions.

Introduction

N-acylated phenylenediamines are a critical class of intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to build complex molecular architectures. Specifically, derivatives of m-phenylenediamine are precursors to a variety of dyes and pharmaceutically active compounds. The target molecule, this compound, incorporates an ethoxyacetamide moiety, a functional group present in some bioactive molecules, making it an attractive building block for drug discovery programs. This protocol outlines a reliable method for its preparation in a laboratory setting.

Key Experiments and Methodologies

The synthesis is divided into two primary experimental protocols:

-

Preparation of 2-Ethoxyacetyl Chloride: The conversion of 2-ethoxyacetic acid to its corresponding acyl chloride.

-

Synthesis of this compound: The selective acylation of m-phenylenediamine with the prepared 2-ethoxyacetyl chloride.

Experimental Protocol 1: Synthesis of 2-Ethoxyacetyl Chloride

This procedure describes the conversion of 2-ethoxyacetic acid to 2-ethoxyacetyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

-

2-Ethoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyacetic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

-

The crude 2-ethoxyacetyl chloride is then purified by fractional distillation under reduced pressure.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

The reaction evolves toxic gases (HCl and SO₂), which should be neutralized by passing through a scrubbing solution (e.g., NaOH solution).

Experimental Protocol 2: Synthesis of this compound

This protocol details the selective mono-acylation of m-phenylenediamine. To achieve mono-substitution, one of the amino groups is transiently protected by protonation with hydrochloric acid.

Materials:

-

m-Phenylenediamine

-

Hydrochloric acid (37%)

-

2-Ethoxyacetyl chloride (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere, dissolve m-phenylenediamine (2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1 equivalent) in THF to the stirred solution. This will form the hydrochloride salt of one of the amine groups, reducing its nucleophilicity.

-

Prepare a solution of 2-ethoxyacetyl chloride (1 equivalent) in anhydrous THF in the dropping funnel.

-

Add the 2-ethoxyacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, add triethylamine (1.1 equivalents) dropwise to neutralize the newly formed HCl and the initially added acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀N₂O | [General chemical knowledge] |

| Molecular Weight | 150.18 g/mol | [General chemical knowledge] |

| Appearance | Gray to light brown crystalline solid | --INVALID-LINK--[1] |

| Melting Point | 86-88 °C | --INVALID-LINK--[2] |

| Water Solubility | 1-5 g/100 mL at 24 °C | --INVALID-LINK--[2] |

| Boiling Point | Decomposes at 1449 °F (787 °C) | --INVALID-LINK--[1] |

| Density | ~1.14 g/cm³ (rough estimate) | --INVALID-LINK--[1] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of the target compound.

Reaction Scheme

The logical relationship of the reactants and products in the key synthesis step is depicted below.

Caption: Reaction scheme for the formation of the final product.

References

Application Notes and Protocols for the Quantification of N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(3-Aminophenyl)-2-ethoxyacetamide, a crucial compound in various research and development settings. The protocols described are based on established analytical techniques for aromatic amines and acetamides and are intended to serve as a robust starting point for researchers. The methods outlined include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in well-defined sample matrices where high sensitivity is not the primary requirement.

Application Note

The described HPLC-UV method provides a reliable and straightforward approach for the determination of this compound. The method utilizes a reversed-phase C18 column, which is standard for the separation of moderately polar aromatic compounds. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, ensures good peak shape and resolution. UV detection at 254 nm is chosen based on the typical absorbance of the phenylacetamide chromophore. This method is ideal for in-process controls, content uniformity testing, and preliminary stability studies.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (deionized or HPLC grade)

-

This compound reference standard

2. Chromatographic Conditions:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 70% B

-

10-12 min: 70% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.

Application Note

The LC-MS/MS method detailed below offers superior sensitivity and specificity for the quantification of this compound. By employing electrospray ionization (ESI) in the positive mode and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), this method can achieve low limits of detection and quantification. This approach is particularly valuable for pharmacokinetic studies, impurity profiling, and trace-level analysis in complex samples. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound reference standard

-

(Optional but recommended) Isotope-labeled internal standard (e.g., D4-N-(3-Aminophenyl)-2-ethoxyacetamide)

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

This compound: Q1: m/z 195.1 -> Q3: m/z 108.1 (quantifier), Q1: m/z 195.1 -> Q3: m/z 136.1 (qualifier)

-

Internal Standard (D4): Q1: m/z 199.1 -> Q3: m/z 112.1

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 350 °C).

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a suitable matrix (e.g., plasma, buffer) to concentrations ranging from 0.1 ng/mL to 500 ng/mL. Spike each standard with the internal standard at a constant concentration.

-

Sample Preparation: For biological samples, a protein precipitation step is typically required. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

5. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

| Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Visualizations

Caption: HPLC-UV Experimental Workflow.

Caption: LC-MS/MS Experimental Workflow.

Caption: Logical Relationship of Analytical Methods.

Application Note: HPLC Analysis of N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative of potential interest in pharmaceutical and chemical synthesis. As with many synthetic intermediates, ensuring its purity and quantifying its presence in reaction mixtures or final products is critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for quality control and research applications. Aromatic amines are chemical bases that can be analyzed using various chromatographic techniques.[1] RP-HPLC is a common and effective method for the separation and determination of aromatic amines.[2]

Physicochemical Properties of N-(3-Aminophenyl)acetamide

A related compound, N-(3-Aminophenyl)acetamide, provides a basis for understanding the chromatographic behavior. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O | [3][4] |

| Molecular Weight | 150.18 g/mol | [1][3][5] |

| Appearance | Gray to light brown solid | [1][3] |

| Melting Point | 86-88 °C | [3][5][6] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [1][3][6] |

Experimental Protocol: HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Optimization may be required for specific sample matrices.

1. Instrumentation and Materials

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

This compound reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are based on typical methods for aromatic amines and may be optimized as needed.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm - 340 nm (optimal wavelength to be determined) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

3. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

4. Preparation of Sample Solutions

-

Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent (e.g., methanol or acetonitrile/water mixture) and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the working standard solutions.

Workflow and Process Diagrams

Caption: Experimental workflow for HPLC analysis.

Caption: Logical relationship of the analytical method.

Conclusion

The described HPLC method provides a reliable framework for the quantitative analysis of this compound. By employing a standard C18 column and a straightforward mobile phase gradient, this method can be readily implemented in most analytical laboratories. The protocol is suitable for routine quality control and can be adapted for various research and development purposes where the purity and concentration of this compound need to be determined. As with any analytical method, validation for the specific application is recommended to ensure accuracy and precision.

References

- 1. echemi.com [echemi.com]

- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 3. N-(3-Aminophenyl)acetamide|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

N-(3-Aminophenyl)-2-ethoxyacetamide: A Versatile Intermediate in Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction